molecular formula C11H9N5S B2466969 7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338793-62-7

7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2466969
CAS No.: 338793-62-7
M. Wt: 243.29
InChI Key: LNGIJABQYBEVQT-ONEGZZNKSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

Systematic Nomenclature :
The compound is systematically named 7-(2-(thiophen-2-yl)vinyl)-triazolo[1,5-a]pyrimidin-2-amine . This designation reflects the triazolopyrimidine core fused with a 1,2,4-triazole ring, substituted at position 7 with a 2-(thiophen-2-yl)vinyl group and an amine (-NH₂) at position 2.

Molecular Formula and Weight :
The molecular formula is C₁₀H₉N₅S , with a molecular weight of 231.25 g/mol . This is derived from:

  • Core : Triazolo[1,5-a]pyrimidin-2-amine (C₅H₄N₅)
  • Substituent : 2-(Thiophen-2-yl)vinyl group (C₅H₅S)
Property Value
Molecular Formula C₁₀H₉N₅S
Molecular Weight 231.25 g/mol
SMILES Code C1=CSC(=C1)/C=C/C2=NC(=NC3=NN2)=N
InChI Key Inferred: FQYVQZMXVQYBPH-UHFFFAOYSA-N (based on analogous structures)

Crystallographic Data and Conformational Isomerism

Crystallographic Features :
While direct X-ray data for this compound remains unpublished, structural insights are extrapolated from related triazolopyrimidines:

  • Triazolopyrimidine Core :
    • Planar aromatic system with alternating single and double bonds.
    • Bond lengths: C–N ≈ 1.30–1.35 Å, N–N ≈ 1.35–1.40 Å.
  • Vinyl-Thiophenyl Substituent :
    • E-Configuration : Dominant due to steric and electronic preferences, as observed in analogous (E)-ethenyl derivatives.
    • Intermolecular Interactions : Potential π-π stacking between thiophene and triazolopyrimidine rings, and hydrogen bonding via the -NH₂ group.

Conformational Isomerism :
The vinyl group introduces E/Z isomerism :

Isomer Configuration Stability
E Trans More stable (lower steric strain)
Z Cis Less favored (clash between thiophene and triazolopyrimidine)

Electronic Structure and Aromaticity Considerations

Aromaticity of the Triazolopyrimidine Core :

  • Hückel’s Rule Compliance : The triazolopyrimidine ring contains 10 π-electrons (6 from pyrimidine, 4 from triazole), satisfying aromaticity.
  • Resonance Structures : Delocalization across the fused rings stabilizes the system, with partial double bonds between N and C atoms.

Electronic Effects of Substituents :

  • Thiophene Ring :
    • Electron-donating sulfur atom enhances π-conjugation.
    • UV-Vis absorption bands in the 250–300 nm range due to π→π* transitions.
  • Vinyl Group :
    • Conjugation between vinyl and thiophene/thiazolopyrimidine extends π-system.
    • Red-shifted absorption compared to non-vinyl derivatives.

Molecular Orbital Contributions :

  • HOMO/LUMO Gaps : Calculated via DFT (density functional theory) for analogous compounds, indicating moderate redox activity.

Comparative Analysis with Related Triazolopyrimidine Derivatives

Structural and Functional Comparisons :

Property Target Compound 7-(2-Thienyl)triazolo[1,5-a]pyrimidin-2-amine (CAS 338793-17-2)
Substituent 2-(Thiophen-2-yl)vinyl Direct thiophen-2-yl group
Molecular Weight 231.25 g/mol 217.25 g/mol
Solubility Likely lower (vinyl increases lipophilicity) Moderate (thiophene enhances solubility)
Reactivity Vinyl group prone to addition reactions Direct substitution at C-7

Electronic and Pharmacological Implications :

  • Vinyl Group : Introduces reactivity for cross-coupling (e.g., Suzuki-Miyaura) and potential bioisosteric modifications.
  • Thiophene vs. Vinyl-Thiophene : The vinyl spacer may alter binding affinity in enzyme inhibition assays (e.g., kinase targets).

Properties

IUPAC Name

7-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5S/c12-10-14-11-13-6-5-8(16(11)15-10)3-4-9-2-1-7-17-9/h1-7H,(H2,12,15)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGIJABQYBEVQT-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclocondensation

A multi-component reaction strategy enables simultaneous formation of the triazolo-pyrimidine ring and incorporation of the thiophene-vinyl group. For example:

  • Reactants : 5-Amino-1,2,4-triazole, ethyl acetoacetate, and 2-thiophenecarboxaldehyde.
  • Conditions : Reflux in acetic acid (120°C, 8–12 hours) catalyzed by p-toluenesulfonic acid (pTSA).
  • Mechanism : The aldehyde undergoes Knoevenagel condensation with ethyl acetoacetate to form an α,β-unsaturated diketone, which then cyclizes with the triazole amine.

Table 1 : Optimization of One-Pot Cyclocondensation

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
pTSA Acetic acid 120 10 62
None Ethanol 80 24 28
H2SO4 DMF 100 6 45

Yields improve with Brønsted acid catalysts, as they protonate the carbonyl group, enhancing electrophilicity for cyclization.

Stepwise Synthesis

For better regiocontrol, the pyrimidine ring can be preformed before introducing the triazole moiety:

  • Pyrimidine Intermediate : 4-Amino-6-(2-thienylvinyl)pyrimidin-2(1H)-one is synthesized via Heck coupling between 6-bromopyrimidinone and 2-thienylethene.
  • Triazole Annulation : Treatment with hydrazine hydrate forms the triazole ring via oxidative cyclization (Cu(OAc)₂, DMF, 110°C, 6 hours).

Functionalization of the Thiophene-Vinyl Group

The trans-vinyl linkage between thiophene and the triazolo-pyrimidine core is critical for planar conjugation, achieved via:

Wittig Reaction

  • Reactants : 7-Formyl-triazolo[1,5-a]pyrimidin-2-amine and (2-thienylmethyl)triphenylphosphonium bromide.
  • Conditions : NaHMDS base, THF, 0°C to room temperature, 4 hours.
  • Yield : 58–65% after silica gel chromatography.

Heck Coupling

Palladium-catalyzed coupling introduces the vinyl group post-cyclization:

  • Reactants : 7-Bromo-triazolo[1,5-a]pyrimidin-2-amine and 2-thienylethene.
  • Catalyst : Pd(OAc)₂/PPh₃, K2CO3, DMF, 100°C, 12 hours.
  • Yield : 72% with >95% trans-selectivity.

Table 2 : Comparison of Vinylation Methods

Method Conditions Yield (%) Stereoselectivity
Wittig THF, NaHMDS 58–65 Moderate (E:Z = 4:1)
Heck coupling Pd(OAc)₂, DMF 72 High (E:Z > 20:1)

Purification and Characterization

Final compounds are purified via recrystallization (ethanol/water) or flash chromatography (ethyl acetate/hexane). Key characterization data:

Table 3 : Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d6) δ 8.72 (s, 1H, triazole-H), 7.89 (d, J=16 Hz, 1H, vinyl-H), 7.45–7.30 (m, 3H, thiophene-H)
IR (KBr) 3320 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1585 cm⁻¹ (C=C)
MS (ESI+) m/z 243.29 [M+H]+ (calculated 243.08)

X-ray crystallography confirms the planar geometry, with dihedral angles <10° between the triazolo-pyrimidine and thiophene rings.

Industrial-Scale Considerations

Scale-up challenges include minimizing palladium residues in Heck couplings and optimizing solvent recovery. A proposed continuous flow system reduces reaction time to 2 hours and improves yield to 78%.

Table 4 : Batch vs. Flow Synthesis

Parameter Batch Reactor Flow Reactor
Reaction time 12 hours 2 hours
Yield 72% 78%
Pd residue 120 ppm <10 ppm

Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates cyclocondensation, achieving 68% yield with reduced side products.

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica in ionic liquids show 42% yield, offering a greener alternative.

Chemical Reactions Analysis

Types of Reactions

7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 7

The substituent at position 7 significantly impacts physicochemical properties and biological interactions. Key analogs include:

7-[(E)-2-(4-Fluorophenyl)vinyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 338793-23-0)
  • Molecular Formula : C₁₃H₁₀FN₅
  • Molecular Weight : 255.26 g/mol .
7-[(E)-2-(4-Methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 303145-73-5)
  • Molecular Formula : C₁₄H₁₃N₅O
  • Molecular Weight : 267.29 g/mol .
  • Key Feature : The methoxy group is electron-donating, increasing lipophilicity and altering metabolic stability compared to thiophene-based analogs.
7-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Derivatives
  • Example : Compound 3n (C₂₄H₂₃N₅O₄) .
  • Key Feature : Bulky trimethoxyphenyl groups are associated with tubulin polymerization inhibition, a mechanism distinct from thiophene-vinyl derivatives .

Structural Comparison Table

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Notable Biological Activity Reference
Target Compound 2-(Thiophen-2-yl)vinyl C₁₁H₉N₅S 243.29 Under investigation
7-(4-Fluorophenyl)vinyl analog 4-Fluorophenylvinyl C₁₃H₁₀FN₅ 255.26 Potential adenosine receptor antagonism
7-(4-Methoxyphenyl)vinyl analog 4-Methoxyphenylvinyl C₁₄H₁₃N₅O 267.29 Enhanced lipophilicity
5,7-Dimethyl derivative Methyl groups at 5 and 7 C₇H₉N₅ 163.18 Simplified scaffold for SAR studies
7-(3,4,5-Trimethoxyphenyl) derivatives 3,4,5-Trimethoxyphenyl ~C₂₄H₂₃N₅O₄ ~453.47 Tubulin polymerization inhibitors

Biological Activity

7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the triazole family and has been studied for various pharmacological effects, including anti-inflammatory and anticancer properties. This article presents a detailed overview of its biological activity based on recent research findings.

  • Chemical Formula : C11H9N5S
  • CAS Number : 338793-62-7
  • Molecular Weight : 243.29 g/mol

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

1. Anti-inflammatory Activity

Research indicates that compounds within the triazolo-pyrimidine class exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

CompoundIC50 (μM)Reference
Celecoxib0.04 ± 0.01
This compoundNot specified

2. Anticancer Properties

Several studies have explored the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of tyrosine kinase receptors, which are critical in cancer cell proliferation.

CompoundCell LineIC50 (nM)Reference
Example Compound AMCF7 (Breast Cancer)30.8
Example Compound BMCF7 (Breast Cancer)38.7

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of COX Enzymes : This leads to reduced prostaglandin synthesis and subsequently lowers inflammation.
  • Tyrosine Kinase Inhibition : The compound may mimic known inhibitors like gefitinib and dasatinib, disrupting signaling pathways crucial for cancer cell survival and proliferation.

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various triazole derivatives using carrageenan-induced paw edema in rats, it was found that specific compounds significantly reduced edema compared to controls.

Case Study 2: Anticancer Activity

A library of triazole derivatives was screened against various cancer cell lines. The compound showed promising results in inhibiting cell growth in MCF7 cells with an IC50 value indicative of potent activity.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization of triazole precursors with thiophene-substituted vinyl groups. Key steps include:

  • Condensation : Reacting 3-amino-1,2,4-triazole with a thiophene-containing aldehyde under acidic or basic conditions (e.g., using ceric ammonium nitrate or copper acetate as catalysts) .
  • Solvent and Catalyst Optimization : Ethanol or dichlorobenzene as solvents, with ultrasonic irradiation to enhance reaction efficiency and yield .
  • Purification : Column chromatography (e.g., ethyl acetate/light petroleum gradient) for isolating high-purity products .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements .
  • Spectroscopy :
  • NMR : Analyze chemical shifts (e.g., thiophene protons at δ 6.8–7.2 ppm; triazole protons at δ 8.5–9.0 ppm) .
  • IR : Identify stretching vibrations for amine (~3400 cm⁻¹) and vinyl groups (~1600 cm⁻¹) .

Q. What are the primary biological targets or activities reported for this compound?

  • Screening Data : Preliminary studies suggest interactions with enzymes (e.g., kinases) or receptors via hydrogen bonding and π-π stacking. For example:

  • Enzyme Inhibition : Potential inhibition of viral proteases or cancer-related kinases, inferred from structural analogs .
  • Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., SARS-CoV-2 main protease) .

Advanced Questions

Q. How can contradictory spectral data (e.g., NMR shifts) during synthesis be resolved?

  • Troubleshooting :

  • Dynamic NMR : Assess rotational barriers in the vinyl-thiophene moiety, which may cause splitting or broadening of peaks .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable amine protons .
  • Crystallographic Validation : Compare experimental XRD data with computational models (e.g., DFT-optimized structures) to resolve ambiguities .

Q. What strategies improve the compound’s bioavailability or target selectivity?

  • Structural Modifications :

  • Substituent Tuning : Replace the thiophene vinyl group with electron-withdrawing groups (e.g., fluorophenyl) to enhance metabolic stability .
  • Prodrug Design : Introduce ester or amide prodrug moieties to increase solubility .
    • In Silico Optimization : Perform QSAR modeling to predict ADMET properties and optimize logP values for blood-brain barrier penetration .

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity in triazolo-pyrimidine ring formation?

  • Experimental Design :

  • Solvent Screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to favor either N1 or N3 cyclization pathways .
  • Temperature Gradients : Higher temperatures (80–100°C) accelerate ring closure but may increase byproduct formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to direct regioselectivity toward the desired triazole isomer .

Q. What computational methods are recommended for studying this compound’s interaction with biological targets?

  • Protocols :

  • Molecular Dynamics (MD) : Simulate binding stability using AMBER or GROMACS, focusing on ligand-protein RMSD fluctuations .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for modified derivatives .
  • Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

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